(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol

Description

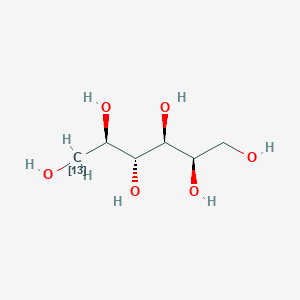

(2R,3R,4S,5R)-(1-¹³C)hexane-1,2,3,4,5,6-hexol is a stereoisomeric sugar alcohol with six hydroxyl groups positioned at chiral centers (C2, C3, C4, C5) and a carbon-13 isotopic label at position 1. This isotopic labeling makes it valuable in tracer studies, particularly in metabolic or structural research using techniques like NMR or mass spectrometry. Its stereochemistry distinguishes it from common hexols such as mannitol, sorbitol, and iditol, which are widely used in pharmaceuticals, food, and industrial applications.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1/i1+1 |

InChI Key |

FBPFZTCFMRRESA-QXESHIHCSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol typically involves the reduction of glucose. The reduction can be achieved using catalytic hydrogenation or chemical reduction methods. In catalytic hydrogenation, glucose is dissolved in water and hydrogen gas is bubbled through the solution in the presence of a catalyst such as nickel or ruthenium. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction.

Chemical reduction methods involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reagents reduce the aldehyde group of glucose to a primary alcohol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound is typically carried out using catalytic hydrogenation due to its efficiency and scalability. The process involves the continuous flow of glucose solution through a reactor containing the catalyst. The hydrogenation reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form hexaric acids. Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Further reduction of the compound can lead to the formation of hexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride or acetic anhydride.

Common Reagents and Conditions

Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents. The reactions are typically carried out under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are conducted under anhydrous conditions to prevent side reactions.

Substitution: Thionyl chloride and acetic anhydride are used for substitution reactions. These reactions are often carried out under reflux conditions to ensure complete substitution.

Major Products Formed

Oxidation: Hexaric acids and their derivatives.

Reduction: Hexane derivatives with varying degrees of hydroxylation.

Substitution: Halogenated or esterified hexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Drug Formulation : The compound serves as an excipient in drug formulations due to its ability to stabilize active pharmaceutical ingredients (APIs). Its hydrophilic nature enhances the solubility of poorly soluble drugs.

- Antioxidant Properties : Research indicates that hexane-1,2,3,4,5,6-hexol exhibits antioxidant activity. This property is beneficial in developing formulations aimed at reducing oxidative stress in biological systems .

- Biocompatibility : The compound's safety profile makes it suitable for use in medical applications such as drug delivery systems and tissue engineering scaffolds. Its compatibility with biological tissues minimizes adverse reactions .

Biochemical Research

- Metabolic Studies : The compound is utilized in metabolic research to study carbohydrate metabolism due to its structural similarity to natural sugars. It can serve as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases .

- Cell Culture Applications : In cell biology, (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol is used in culture media to enhance cell viability and proliferation. Its role as a carbon source supports the growth of various cell lines .

Material Science Applications

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of biodegradable polymers. Its hydroxyl groups facilitate polymerization reactions that yield materials with desirable mechanical properties for packaging and biomedical devices .

- Surfactants and Emulsifiers : Due to its amphiphilic nature derived from multiple hydroxyl groups, this compound can function effectively as a surfactant or emulsifier in formulations such as cosmetics and food products .

Case Study 1: Pharmaceutical Formulation

A study demonstrated the effectiveness of this compound as an excipient in an oral drug formulation aimed at enhancing the bioavailability of a poorly soluble anti-inflammatory drug. The results indicated a significant increase in drug absorption compared to formulations lacking this compound.

Case Study 2: Biodegradable Polymer Development

Research focused on synthesizing biodegradable polymers using this compound as a monomer showed promising results in creating materials with mechanical properties suitable for medical applications. The polymers exhibited controlled degradation rates conducive to tissue engineering applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol involves its interaction with various enzymes and receptors in biological systems. As a sugar alcohol, it can be metabolized by enzymes such as aldose reductase and sorbitol dehydrogenase. These enzymes convert the compound into fructose and glucose, which are then utilized in cellular metabolism.

The compound also interacts with receptors involved in taste perception, making it a valuable sweetener in food products. Its hydroxyl groups form hydrogen bonds with receptor proteins, triggering a sweet taste sensation.

Comparison with Similar Compounds

Structural Differences

The stereochemistry of hexols critically influences their physical properties and applications. Below is a structural comparison:

Physical and Chemical Properties

Table 1: Physicochemical Properties

*logP values for myo-inositol (a cyclic hexol) are provided as a reference . †Estimated based on structural similarity to other polyols.

Key Observations:

- Melting Points : The target compound’s melting point is expected to fall between mannitol (112°C) and allitol (152°C) due to its mixed stereochemistry.

- Solubility : High solubility in water is typical for hexols, but stereochemistry may influence hydrogen-bonding patterns. For example, mannitol’s lower solubility compared to sorbitol is attributed to its linear hydroxyl arrangement .

- Hygroscopicity : Sorbitol’s hygroscopic nature contrasts with mannitol’s stability, highlighting how stereochemistry affects moisture interaction .

Stability Insights:

- The target compound’s 4S configuration may reduce crystallization propensity compared to mannitol, similar to sorbitol .

- Interactions with amines (e.g., in drug formulations) could lead to degradation via Maillard reactions, as seen in sorbitol and lactitol mixtures .

Research Findings

- Crystallization Behavior : Mannitol’s spontaneous crystallization is critical in pharmaceutical formulations, while sorbitol’s amorphous nature aids in stabilizing suspensions . The target compound’s crystallization profile remains unexplored but could offer intermediate properties.

- Thermal Stability : Stress studies show that hexols like mannitol and sorbitol degrade under high humidity and temperature, with sorbitol-lactitol mixtures being particularly susceptible .

Biological Activity

Overview

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol is a stereoisomer of hexane-1,2,3,4,5,6-hexol (commonly known as mannitol), which is a sugar alcohol. This compound is notable for its biological activity and applications in various fields including medicine and biochemistry. Its unique structure allows it to participate in metabolic processes and serve as a therapeutic agent.

- Molecular Formula : C₆H₁₄O₆

- Molecular Weight : 182.17 g/mol

- Hydrogen Bond Donor Count : 6

- Hydrogen Bond Acceptor Count : 6

- Topological Polar Surface Area : 121 Ų

The biological activity of this compound primarily revolves around its role as a diuretic and renal diagnostic aid . It is largely eliminated from the body without significant energy value. The compound acts by increasing osmotic pressure in the renal tubules, thereby promoting diuresis (increased urine production) and facilitating the excretion of excess fluids and solutes.

Pharmacokinetics

Research indicates that after intravenous administration of mannitol (the non-radiolabeled analog), the total clearance is approximately 5.1 L/hr with a renal clearance of about 4.4 L/hr. Notably, mannitol is generally regarded as unabsorbed from the gastrointestinal tract; however, recent studies have shown that a small percentage can be recovered unchanged in urine or as CO₂ in expired air .

Applications in Medicine

- Diuretic Use : Mannitol is widely utilized in clinical settings for its ability to reduce intracranial pressure and treat conditions such as acute kidney injury.

- Diagnostic Imaging : It is employed as a contrast agent in radiological examinations due to its osmotic properties.

- Pharmacokinetic Studies : The radiolabeled version of hexane-1,2,3,4,5,6-hexol can be used to trace metabolic pathways in various biological systems.

Study on Diuretic Effectiveness

A study conducted on patients with elevated intracranial pressure demonstrated that administration of mannitol significantly reduced pressure levels within 30 minutes post-infusion. The effectiveness was attributed to its rapid osmotic action within the cerebrospinal fluid .

Metabolic Pathway Tracing

Research utilizing (113C)hexane-1,2,3,4,5,6-hexol has shown promise in tracing carbon metabolism in living organisms. A notable study tracked the incorporation of carbon from this compound into various metabolic intermediates in mice models . The findings indicated that carbon from the compound was efficiently integrated into glucose metabolism pathways.

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Primary Use | Biological Activity |

|---|---|---|---|

| Mannitol | 182.17 g/mol | Diuretic | Increases urine output; reduces intracranial pressure |

| Sorbitol | 182.17 g/mol | Sweetener; laxative | Similar osmotic effects but less potent as a diuretic |

| Inositol | 180.18 g/mol | Nutritional supplement | Involved in cell signaling; different metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.